molecular formula C19H22F2N4O B1669479 CP-293019

CP-293019

Numéro de catalogue: B1669479
Poids moléculaire: 360.4 g/mol
Clé InChI: QXWNESOGWFJDFR-PBHICJAKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine” is a bicyclic heterocyclic molecule featuring a pyrido[1,2-a]pyrazine core. Key structural elements include:

  • A 4-fluorophenoxy methyl substituent at the 7-position, which enhances lipophilicity and may influence target binding.
  • A stereospecific (7R,9aS) configuration, critical for its three-dimensional pharmacophore and biological activity.

This compound’s design aligns with the principle that fluorination improves metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

Propriétés

Formule moléculaire

C19H22F2N4O

Poids moléculaire

360.4 g/mol

Nom IUPAC

(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

InChI

InChI=1S/C19H22F2N4O/c20-15-2-5-18(6-3-15)26-13-14-1-4-17-12-25(8-7-24(17)11-14)19-22-9-16(21)10-23-19/h2-3,5-6,9-10,14,17H,1,4,7-8,11-13H2/t14-,17+/m1/s1

Clé InChI

QXWNESOGWFJDFR-PBHICJAKSA-N

SMILES isomérique

C1C[C@H]2CN(CCN2C[C@@H]1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F

SMILES canonique

C1CC2CN(CCN2CC1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(7R,9aS)-7-(4-fluorophenoxy)methyl-2-(5-fluoropyrimidin-2-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido(1,2-a)pyrazine
CP 293019
CP-293019

Origine du produit

United States

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de CP-293019 implique une série de réactions chimiques, y compris la réaction de Reissert énantiosélective catalysée de dérivés de pyridine. Cette réaction est facilitée par l'utilisation de catalyseurs bifonctionnels asymétriques acide de Lewis-base de Lewis contenant de l'aluminium comme acide de Lewis et des sulfoxydes ou des sulfures de phosphine comme bases de Lewis . Les étapes clés de la synthèse comprennent:

Méthodes de Production Industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées dans le domaine public. La synthèse implique probablement une mise à l'échelle des procédures de laboratoire avec des modifications appropriées pour assurer la sécurité, l'efficacité et la rentabilité.

Analyse Des Réactions Chimiques

Applications de la Recherche Scientifique

This compound a plusieurs applications de recherche scientifique, notamment:

Mécanisme d'Action

This compound exerce ses effets en antagonisant sélectivement le récepteur de la dopamine D4. Ce récepteur est impliqué dans divers processus neurologiques, y compris le contrôle moteur et les fonctions cognitives. En bloquant le récepteur de la dopamine D4, this compound peut moduler les voies de signalisation de la dopamine, conduisant à des effets thérapeutiques potentiels dans des affections telles que le TDAH et les troubles psychotiques.

Applications De Recherche Scientifique

CP-293019 has several scientific research applications, including:

Mécanisme D'action

CP-293019 exerts its effects by selectively antagonizing the dopamine D4 receptor. This receptor is involved in various neurological processes, including motor control and cognitive functions. By blocking the dopamine D4 receptor, this compound can modulate dopamine signaling pathways, leading to potential therapeutic effects in conditions such as ADHD and psychotic disorders .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key differences:

Compound Name / ID Structural Similarity Key Differences Biological Implications
(4R,12aS)-N-(2,4-difluorobenzyl)-7-benzylhydroxy variant 0.97 (Tanimoto) Benzylhydroxy vs. fluorophenoxy substituent; difluorobenzyl vs. pyrido core Altered solubility and target affinity due to aromatic substituent polarity shifts
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one 0.62 (Tanimoto) Azetidinone core vs. pyrido-pyrazine; absence of pyrimidine Reduced kinase inhibition potential; altered metabolic stability
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Moderate Pyrazolo-pyrimidine core vs. pyrido-pyrazine; carboxylic acid moiety Enhanced solubility but reduced blood-brain barrier penetration

Key Findings from Comparative Studies

Bioactivity and Target Specificity: The fluoropyrimidine group in the target compound confers ≥10-fold higher kinase inhibition compared to non-fluorinated analogues (e.g., pyrimidin-2-yl vs. pyridin-2-yl) due to improved electrostatic interactions with ATP-binding pockets . Compounds with 4-fluorophenoxy substituents exhibit lower hepatic toxicity (as predicted by SVM models ) compared to chlorinated or brominated analogues, attributed to reduced reactive metabolite formation.

Transcriptomic vs. Chemogenomic Predictions: For structurally diverse compounds (Tanimoto <0.5), transcriptomic approaches (gene expression profiling) outperform chemogenomic methods in target prediction . However, for the target compound and its close analogues (Tanimoto >0.9), chemogenomic models integrating chemical similarity and protein sequences achieve AUC >0.85 in target identification .

Metabolic Stability: Fluorination at the pyrimidine and phenoxy positions reduces oxidative metabolism by CYP3A4, as evidenced by ≥50% longer half-life in microsomal assays compared to non-fluorinated counterparts .

Activité Biologique

The compound (7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C₃₈H₄₆F₂N₆O₉S₂
  • Molecular Weight : 832.933 g/mol
  • Defined Stereocenters : 2 / 3
  • Charge : 0

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cancer pathways. It has been shown to inhibit certain kinases associated with tumor growth and proliferation.

Anticancer Activity

Recent studies have demonstrated that the compound acts as a selective inhibitor of mutant epidermal growth factor receptors (EGFR), particularly in non-small cell lung cancer (NSCLC).

Case Study: EGFR Inhibition

In a study published in 2023, a related furanopyrimidine compound demonstrated:

  • IC50 Values :
    • For mutant EGFR (L858R/T790M): 13–32 nM
    • For wild-type EGFR: significantly higher values indicating selectivity.
  • Cell Line Studies :
    • The compound showed an 8-fold selectivity for mutant over wild-type EGFR in H1975 cells compared to A431 cells .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability and suitable metabolic stability. Studies indicate that modifications to the chemical structure can enhance solubility and absorption.

In Vitro Studies

In vitro assays have confirmed the compound's ability to inhibit cellular proliferation in cancer cell lines expressing mutant EGFR. The following table summarizes key findings from various studies:

StudyCell LineIC50 (nM)Selectivity Ratio
H19751798.0
A4311373-
VariousVaries>5-fold

In Vivo Studies

In vivo studies using mouse xenograft models have shown significant tumor regression upon treatment with the compound. Specific results include:

  • Tumor size reduction by over 50% in treated groups compared to controls.
  • No significant toxicity observed at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-293019
Reactant of Route 2
Reactant of Route 2
CP-293019

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.